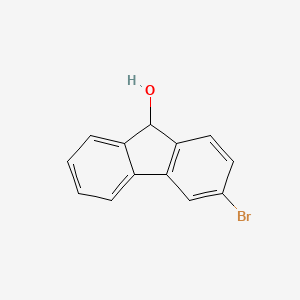

3-Bromo-9h-fluoren-9-ol

Description

Significance of Fluorene (B118485) and its Derivatives in Advanced Organic Chemistry

Fluorene, a polycyclic aromatic hydrocarbon, is characterized by a biphenyl (B1667301) structure with a methylene (B1212753) bridge, forming a rigid and planar system. sioc-journal.cn This unique architecture endows fluorene derivatives with remarkable chemical, physical, and biological activities. entrepreneur-cn.com These compounds are integral to the development of advanced materials due to their excellent photoelectric properties, including fluorescence and conductivity, and their thermal stability. entrepreneur-cn.com Consequently, they are extensively utilized in the fabrication of high-performance organic optoelectronic materials and electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. entrepreneur-cn.comnih.gov

The versatility of the fluorene scaffold lies in its susceptibility to functionalization. sioc-journal.cn The introduction of various functional groups onto the fluorene ring allows for the synthesis of a vast array of derivatives with tailored properties. This adaptability has made fluorene-based compounds valuable as building blocks for pharmaceuticals, agrochemicals, and industrial fine chemicals. nih.govontosight.ai Furthermore, their inherent fluorescence is harnessed in biochemical research, where they serve as markers for studying biomolecules like proteins and DNA. entrepreneur-cn.com

Structural Characteristics and Chemical Importance of 9-Hydroxyfluorenes in Synthetic Strategies

Within the diverse family of fluorene derivatives, 9-hydroxyfluorenes, also known as fluorenols, hold a position of particular importance. ontosight.ai These compounds are defined by the presence of a hydroxyl (-OH) group at the 9-position of the fluorene core. ontosight.aihmdb.ca This seemingly simple modification has profound implications for the molecule's reactivity and utility in organic synthesis.

The hydroxyl group in 9-hydroxyfluorenes can be readily transformed into other functional groups, making them versatile intermediates. ontosight.ai For instance, the reduction of 9-fluorenone (B1672902) is a common method to synthesize 9-hydroxyfluorene. ontosight.ai The reactivity of the hydroxyl group allows for its participation in a variety of chemical transformations, expanding the synthetic possibilities for creating more complex molecules. This has led to their use in the production of polymers, resins, and dyes. ontosight.ai

Overview of Research Trajectories for Halogenated Fluorenols in Material and Synthetic Sciences

The introduction of halogen atoms, such as bromine, to the fluorenol structure further enhances its utility, giving rise to halogenated fluorenols like 3-Bromo-9H-fluoren-9-ol. The presence of the bromine atom significantly influences the electronic properties and reactivity of the molecule. This makes halogenated fluorenols key precursors in a multitude of synthetic pathways.

In materials science, the bromine atom can serve as a reactive site for cross-coupling reactions, enabling the construction of larger conjugated systems with tailored optoelectronic properties. For example, the synthesis of 2,7-dibromo-9-alkynylfluorenols has been explored for their supramolecular behavior and potential applications in host-guest chemistry. tandfonline.com The synthesis of new 2,7-dibromo-9-benzocyclobuten-3-yl-9H-fluorene derivatives is being investigated for their potential as dielectric materials in electronics. researchgate.net

In synthetic science, the bromo-substituent provides a handle for introducing a wide range of other functional groups through reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions. This versatility allows for the construction of complex molecular architectures, including those with potential biological activity. The enantioconvergent synthesis of chiral fluorenols, for instance, has been achieved using racemic secondary ortho-bromobenzyl alcohols, highlighting the importance of brominated fluorene derivatives in asymmetric synthesis. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

2038-90-6 |

|---|---|

Molecular Formula |

C13H9BrO |

Molecular Weight |

261.11 g/mol |

IUPAC Name |

3-bromo-9H-fluoren-9-ol |

InChI |

InChI=1S/C13H9BrO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13,15H |

InChI Key |

GYBYYSKYAJLEJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 9h Fluoren 9 Ol

Established Synthetic Routes and Reaction Conditions

The most common and well-established pathway to 3-Bromo-9H-fluoren-9-ol commences with the synthesis of a fluorenone-based precursor, followed by regioselective bromination and subsequent reduction of the carbonyl group.

Fluorenone-Based Precursor Synthesis and Functionalization

The synthesis of the key intermediate, 3-bromo-9H-fluoren-9-one, is a critical step. One documented method involves a three-step process starting from 9-fluorenone (B1672902). This process includes an oximation reaction, followed by bromination, and then hydrolysis to yield the desired 3-bromo-9H-fluoren-9-one. google.com

In the initial step, 9-fluorenone is reacted with methoxamine (B1676408) hydrochloride in a suitable solvent to form fluorenone methoxy (B1213986) oxime. This intermediate is then subjected to a bromo-reaction, where bromine is introduced in the presence of a catalyst. The resulting brominated product is subsequently hydrolyzed under heated conditions (50-100 °C) to afford 3-bromo-9H-fluoren-9-one. google.com This method is reported to be simple, cost-effective, and provides high yields and purity, making it suitable for industrial applications. google.com

General synthetic approaches to substituted fluorenones often involve palladium-catalyzed reactions, which offer a versatile route to a variety of derivatives. These methods can include carbonylative multiple C-C bond formations and cyclocarbonylation of o-halobiaryls. organic-chemistry.org Such modern catalytic systems provide access to fluorenones with good functional group compatibility and in high yields. organic-chemistry.org

Targeted Bromination Strategies on Fluorene (B118485) Scaffolds

Achieving regioselectivity in the bromination of the fluorene ring is crucial for the synthesis of the 3-bromo isomer. Direct bromination of fluorene or fluorenone can lead to a mixture of products, with the 2 and 7 positions being the most reactive. Therefore, targeted strategies are necessary to favor the formation of the 3-bromo derivative.

An environmentally friendly approach to the bromination of fluorenone has been developed using water as the solvent. This method involves the electrophilic aromatic bromination under mild conditions and has been shown to produce various bromo- and nitro-substituted fluorenones with high chemo- and regioselectivity in yields ranging from 90-98%. researchgate.net The use of water as the sole solvent simplifies the workup procedure and minimizes the use of hazardous organic solvents, aligning with the principles of green chemistry. researchgate.net Another patented method describes the bromination of fluorene compounds, including fluorenone, by dispersing the starting material in water and then adding bromine. This approach also avoids the use of environmentally harmful organic solvents. google.com

Stereoselective Reduction of 3-Bromo-9H-fluoren-9-one to this compound

The final step in the primary synthetic route is the reduction of the carbonyl group of 3-bromo-9H-fluoren-9-one to the corresponding alcohol, this compound. This transformation is typically achieved using metal hydride reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a commonly used and effective reducing agent for the conversion of 9-fluorenone to 9-fluorenol. chemicalbook.comyoutube.com The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol. chemicalbook.comyoutube.com The progress of the reaction can often be visually monitored by a color change from the yellow of 9-fluorenone to the white of 9-fluorenol. youtube.com

The mechanism of this reduction involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the fluorenone. This results in the formation of an alkoxide intermediate, which is subsequently protonated by the solvent or during an acidic workup to yield the final alcohol product. youtube.com For the synthesis of 9-fluorenol from 9-fluorenone, a typical procedure involves dissolving the ketone in warm ethanol, followed by the dropwise addition of a freshly prepared solution of sodium borohydride and sodium methoxide (B1231860) in methanol. chemicalbook.com The reaction is generally allowed to proceed for a short period at room temperature, after which the product is precipitated by the addition of water and neutralized. chemicalbook.com This method has been reported to yield the product in high purity and with yields of 95-100%. chemicalbook.com

For the asymmetric reduction of substituted fluorenones to produce chiral fluorenols, more sophisticated methods are required. Chiral amino alcohols in the presence of lithium aluminum hydride have been explored for this purpose. researchgate.net Additionally, oxazaborolidine catalysts can be used for the enantioselective reduction of ketones, offering a catalytic route to chiral secondary alcohols. mdpi.comwikipedia.org

| Reaction Step | Reagents and Conditions | Product | Reported Yield |

| Oximation | 9-Fluorenone, Methoxamine hydrochloride, Solvent | Fluorenone methoxy oxime | - |

| Bromination | Fluorenone methoxy oxime, Bromine, Catalyst, Solvent | Brominated intermediate | - |

| Hydrolysis | Brominated intermediate, Solvent, 50-100 °C | 3-Bromo-9H-fluoren-9-one | High |

| Reduction | 3-Bromo-9H-fluoren-9-one, Sodium borohydride, Ethanol/Methanol | This compound | 95-100% (for unsubstituted fluorenone) |

Alternative Synthetic Approaches and Novel Methodologies for Bromofluorenols

Beyond the conventional route, alternative synthetic strategies for fluorenols and their derivatives are continually being developed. These novel methodologies often focus on improving efficiency, sustainability, and access to a wider range of substituted compounds.

One such approach involves the synthesis of highly substituted fluorenones via a metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. nih.gov This method is compatible with various functional groups and could potentially be adapted for the synthesis of brominated fluorenones. nih.gov Another novel method for preparing fluorenes involves the reaction of amino group-containing biaryls with Meldrum's acid derivatives, which proceeds without a catalyst. rsc.org

For the synthesis of the fluorenol moiety, a bacterial reduction of 9-fluorenone to 9-hydroxyfluorene has been reported using Bacillus brevis. This biocatalytic approach operates under anaerobic conditions and has been shown to produce the alcohol in a 97% yield. nih.gov Such enzymatic or whole-cell biotransformations represent a green alternative to traditional chemical reductions.

Strategies for Optimization of Reaction Yields and Purity Profiles in Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the optimization of reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

In the reduction step, careful control of temperature, reaction time, and the stoichiometry of the reducing agent is crucial for optimizing the yield and minimizing the formation of byproducts. Post-reaction workup and purification methods, such as recrystallization or chromatography, are critical for achieving the desired purity profile of the final this compound product. The choice of solvent for recrystallization can significantly impact the recovery and purity of the crystalline product.

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, have been increasingly applied to the synthesis of fluorenone and fluorenol derivatives. These applications aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant advancement in the green synthesis of the key precursor, 3-bromo-9H-fluoren-9-one, is the use of aerobic oxidation. rsc.org This method employs molecular oxygen from the air as the primary oxidant, representing a substantial improvement over traditional methods that use stoichiometric amounts of hazardous and toxic heavy-metal oxidants like chromium trioxide or potassium permanganate. researchgate.net The aerobic oxidation of 3-bromofluorene can be performed under ambient, room-temperature conditions in the presence of potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net This process is not only safer but also highly efficient, achieving yields of up to 98-99%. google.com Furthermore, the solvent used can often be recycled, minimizing environmental pollution. google.com Some protocols have even been developed using water as the sole solvent for the bromination of fluorenone, further enhancing the environmental friendliness of the synthesis of related precursors. researchgate.net

Another key area where green chemistry principles are being integrated is through the use of continuous flow technology. rsc.org While batch processing in round-bottom flasks is traditional, continuous flow synthesis offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved scalability. scielo.brflinders.edu.au

Research on the synthesis of related 9-aryl-fluoren-9-ols via Grignard reactions has demonstrated the power of continuous flow processes. rsc.org This technology allows for kilogram-scale production at room temperature with significantly improved efficiency and a drastically reduced environmental footprint. rsc.org For instance, the environmental impact factor (E-factor), which measures the kilograms of waste generated per kilogram of product, was reduced by over 92% when switching from a batch to a continuous flow process for the synthesis of a 9-aryl-fluoren-9-ol. rsc.org Such methodologies, while demonstrated for a Grignard addition, establish a clear precedent for applying continuous flow principles to other fluorenol syntheses, including the reduction of 3-bromo-9H-fluoren-9-one, to create safer, more efficient, and sustainable manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 9h Fluoren 9 Ol

Reactivity of the Fluorenol Hydroxyl Group

The hydroxyl group at the C9 position of the fluorene (B118485) scaffold is a key site for chemical modification. As a secondary alcohol, it undergoes reactions typical of this functional group, including esterification, etherification, oxidation, and nucleophilic substitution. These transformations are fundamental for altering the molecule's steric and electronic properties and for introducing new functionalities.

Esterification and Etherification Reactions for Structural Modification

The hydroxyl group of fluorenol derivatives can be readily converted into esters and ethers, a common strategy for installing protecting groups or for synthesizing target molecules with specific properties.

Esterification: The reaction of the hydroxyl group with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding esters. smolecule.com For instance, the reaction with acyl chlorides in the presence of a base provides a straightforward route to fluorenyl esters.

Etherification: Etherification of the fluorenol can be achieved under various conditions. Reaction with alkyl halides in the presence of a base is a common method. evitachem.com Lewis acid catalysis is also effective; for example, ytterbium(III) triflate (Yb(OTf)₃) has been shown to catalyze the formation of tert-butyl ethers from alcohols. acs.orgresearchgate.net Another approach involves the reaction of 9-diazo-9H-fluorene with alcohols, catalyzed by a dicationic platinum complex, to produce ethers. thieme-connect.de These reactions are crucial for creating building blocks for materials science and medicinal chemistry.

A study on the Yb(OTf)₃-catalyzed and di-tert-butyl dicarbonate-mediated etherification demonstrated chemoselective formation of tert-butyl ethers, tolerating functionalities like alkenes, alkynes, and bromo groups. acs.org

| Reactant | Catalyst/Reagent | Product Type | Yield | Reference |

| Aliphatic Primary Alcohol | Yb(OTf)₃, Boc₂O | tert-Butyl Ether | High | acs.org |

| Aliphatic Secondary Alcohol | Yb(OTf)₃, Boc₂O | tert-Butyl Ether | Moderate | acs.org |

| Benzylic Alcohol | Yb(OTf)₃, Boc₂O | tert-Butyl Ether | Good | acs.org |

Selective Oxidation Pathways to 3-Bromo-9H-fluoren-9-one

The selective oxidation of the secondary alcohol at the C9 position to a ketone is a fundamental transformation, yielding 3-Bromo-9H-fluoren-9-one. nih.govchemscene.comtcichemicals.com This ketone is a valuable precursor for the synthesis of various fluorene-based materials. A highly efficient method for this transformation involves aerobic oxidation of 9H-fluorenes in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) under ambient conditions. researchgate.net This green chemistry approach provides high yields and purity. researchgate.net Other oxidizing agents like chromium trioxide have also been traditionally used for this purpose. researchgate.net

The resulting 3-Bromo-9H-fluoren-9-one serves as a key intermediate for further functionalization, particularly through reactions involving the bromine substituent. nih.gov

Nucleophilic Substitution Reactions at the Hydroxyl Moiety

The hydroxyl group of 3-Bromo-9H-fluoren-9-ol can be replaced by various nucleophiles. This substitution often proceeds through an S_N1-type mechanism, involving the formation of a stabilized fluorenyl cation. The stability of this carbocation is attributed to the extensive conjugation with the aromatic system.

For example, reaction with N-methyl-7-azaindole in the presence of a Lewis acid like BF₃·OEt₂ leads to the formation of a C-N bond at the C9 position. acs.org The reaction proceeds via a propargylic carbocation intermediate. acs.org Similarly, the hydroxyl group can be substituted by aromatic substituents under acidic conditions. researchgate.net Reduction of the hydroxyl group to a hydrogen atom, effectively converting the fluorenol to a fluorene, can be accomplished using reagents like triethylsilane in the presence of a strong acid such as methanesulfonic acid. researchgate.net

Reactivity and Transformations of the Bromine Substituent

The bromine atom on the fluorene ring is a versatile handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted fluorene core is an excellent substrate for these transformations. smolecule.comnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is widely used to synthesize biaryl compounds. nih.govrsc.org The reaction of 2-bromofluoren-9-one (derived from the corresponding fluorenol) with arylboronic acids in the presence of a palladium catalyst and a base yields 2-arylfluoren-9-ones. nih.gov This methodology is tolerant of various functional groups and has been demonstrated on a gram scale for the synthesis of glucocorticoid receptor modulators. rsc.org The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction conditions. researchgate.netresearchgate.net

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| ortho-Bromoanilines | Benzyl, alkyl, aryl, alkenyl, heteroaromatic boronic esters | Pd catalyst | Biaryl compounds | Good | rsc.org |

| 2-Bromofluoren-9-one | 3,4,5-trimethoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-Arylfluoren-9-one | High | nih.gov |

| Aryl Bromides | Aryl Trihydroxyborates | Pd(dba)₂, (t-Bu)₃P·HBF₄ | Unsymmetrical Biaryl Ketones | Good to Excellent | nih.gov |

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and often a copper co-catalyst, to form aryl-alkyne structures. researchgate.netgold-chemistry.orgwalisongo.ac.id This reaction is instrumental in synthesizing conjugated systems for applications in materials science. gold-chemistry.org For example, 2-bromofluoren-9-one can be cleanly coupled with terminal alkynes under microwave-assisted, palladium-catalyzed conditions to give acetylenic fluoren-9-ones in high yields. nih.gov Copper-free Sonogashira protocols have also been developed, offering a more sustainable approach. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. sorbonne-universite.frnih.gov This reaction can be used to introduce alkenyl groups onto the fluorene core. For instance, the reaction of 2-bromofluorene (B47209) derivatives with allylic alcohols, catalyzed by an N-heterocyclic carbene-palladium(II) complex, can yield α,β-unsaturated ketones. nih.gov Domino reactions combining Suzuki and Heck couplings have also been developed for the efficient one-pot synthesis of 9-fluorenylidene derivatives. researchgate.net

Nucleophilic Aromatic Substitution Reactions on the Fluorene Core

While electrophilic aromatic substitution is more common for many aromatic systems, nucleophilic aromatic substitution (S_NAr) can occur on electron-deficient aromatic rings or under specific reaction conditions. masterorganicchemistry.comgovtpgcdatia.ac.inyoutube.com For the 3-bromo-9H-fluorene system, S_NAr is generally less facile than palladium-catalyzed couplings unless the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.comresearchgate.net The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged Meisenheimer complex, followed by the elimination of the bromide leaving group. govtpgcdatia.ac.inyoutube.com The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the anionic intermediate, accelerating the reaction. masterorganicchemistry.comresearchgate.net In the absence of such activating groups, extremely strong nucleophiles or harsh reaction conditions may be required. youtube.com

Directed Ortho-Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For this compound, both the hydroxyl group and the bromo substituent can potentially act as DMGs.

The hydroxyl group, after deprotonation to the corresponding alkoxide, is a potent DMG. This would direct metalation to the C1 and C8 positions of the fluorene ring system. However, the bromo group can also direct metalation, albeit to a lesser extent. The outcome of a DoM reaction on this compound would therefore be influenced by the choice of organolithium reagent, temperature, and additives.

While specific studies on the directed ortho-metalation of this compound are not extensively documented, research on related fluorene derivatives provides insight into potential reaction pathways. For instance, the lithiation of similar aromatic compounds often leads to a mixture of products depending on the relative directing ability of the present functional groups. The resulting organolithium intermediate can be trapped with various electrophiles to introduce new substituents, such as alkyl, silyl, or carboxyl groups, onto the fluorene core.

A general representation of a potential DoM reaction on this compound is depicted below:

Potential Directed Ortho-Metalation of this compound

This is a generalized scheme and the regioselectivity would depend on specific reaction conditions.

| Reagent | Potential Site of Metalation | Subsequent Functionalization |

| n-BuLi | C1/C8 (directed by OH) | Reaction with electrophiles (e.g., MeI, TMSCl) |

| s-BuLi/TMEDA | C2/C4 (influenced by Br) | Introduction of various functional groups |

Electrophilic Aromatic Substitution on the Fluorene Core of this compound

The fluorene ring system is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions on this compound is governed by the directing effects of the existing substituents. The bromo group is an ortho-, para-director, while the hydroxyl group at C9 can influence the electron density of the aromatic rings.

Nitration of the fluorene core, for example, typically occurs at the C2 and C7 positions, which are the most electron-rich. In the case of this compound, the incoming electrophile would be directed to the positions ortho and para to the bromo group (C2, C4, and C7). The presence of the hydroxyl group can further activate the ring system towards electrophilic attack.

Studies on the nitration of fluorenone have shown that the reaction can be controlled to yield mono-, di-, or even trinitro products by adjusting the reaction conditions. researchgate.net A similar outcome can be expected for this compound, where the extent of substitution can be tailored by the choice of nitrating agent and reaction temperature.

Illustrative Electrophilic Nitration of this compound

The positions of substitution are predicted based on the directing effects of the bromo and hydroxyl groups.

| Reaction | Reagents | Major Products |

| Nitration | HNO₃/H₂SO₄ | 3-Bromo-2-nitro-9H-fluoren-9-ol, 3-Bromo-7-nitro-9H-fluoren-9-ol |

| Bromination | Br₂/FeBr₃ | 2,3-Dibromo-9H-fluoren-9-ol, 3,7-Dibromo-9H-fluoren-9-ol |

Acid-Base Properties and Related Chemical Transformations

The hydroxyl group at the C9 position of this compound imparts it with acidic properties. The acidity of this proton is influenced by the electron-withdrawing nature of the fluorene ring and the bromo substituent. This acidic proton can be readily removed by a base to form the corresponding alkoxide.

The formation of the alkoxide is a key step in many reactions, including its role as a directing group in DoM and in substitution reactions where the alkoxide acts as a nucleophile.

Furthermore, the hydroxyl group can participate in acid-catalyzed reactions. For instance, in the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). This can lead to the formation of a stable fluorenyl cation, which can then undergo various transformations such as substitution or elimination. Research on related 9-fluorenol derivatives has demonstrated that the hydroxyl group can be replaced by other functional groups under acidic conditions. researchgate.net For example, reaction with hydrohalic acids can lead to the corresponding 9-halo-fluorene derivatives. acs.org

The basicity of the molecule is primarily associated with the lone pairs of electrons on the oxygen atom of the hydroxyl group and the bromine atom. However, these are weak Lewis bases.

Derivatization and Analogue Synthesis Based on 3 Bromo 9h Fluoren 9 Ol

Synthesis of Substituted 3-Bromo-9H-fluoren-9-ol Analogues

The functionalization of the this compound core is primarily achieved by introducing additional functional groups onto the aromatic framework. This process allows for the fine-tuning of the molecule's electronic and steric properties. The synthesis of these analogues often begins with the corresponding ketone, 3-Bromo-9H-fluoren-9-one, which is then subjected to substitution reactions before the final reduction to the fluorenol.

The introduction of functional groups, particularly electron-donating or electron-withdrawing groups, onto the fluorene (B118485) backbone is critical for modulating the properties of the final compound. A common strategy involves the electrophilic substitution of the fluorenone precursor.

A key functional group is the amino group (-NH₂), which can be introduced via a multi-step sequence. The most established route is through the nitration of the fluorenone ring, followed by the reduction of the resulting nitro group. For instance, the nitration of fluorenone derivatives can be chemo- and regioselectively controlled. tandfonline.com The synthesis of 2,4,7-trinitrofluorenone and its subsequent reduction to 2,4,7-trinitro-9-fluorenol demonstrates the viability of maintaining nitro groups while transforming the C9-keto group into a hydroxyl group. acs.orglookchem.com This trinitrofluorenol can be further converted to 9-bromo-2,4,7-trinitrofluorene, showcasing the compatibility of these functional groups. acs.org

Following this logic, the synthesis of an amino-bromo-fluorenol would likely proceed via the nitration of 3-bromo-9H-fluoren-9-one. The resulting nitro-bromo-fluorenone can then undergo reduction of the nitro group to an amine and the ketone to a hydroxyl group. The existence of compounds such as 2-Amino-3-bromo-9H-fluoren-9-one and 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol in chemical catalogues confirms the successful synthesis of such structures. bldpharm.com An alternative approach involves the direct amination of a bromo-fluorene derivative. evitachem.com

The reaction conditions for these transformations are crucial. For example, improved methods for the nitration of fluorenones using a mixture of nitric and sulfuric acid in water have been developed, offering an environmentally friendly route to key intermediates like 2-nitrofluorenone and 2,7-dinitrofluorenone with high yields. tandfonline.comresearchgate.net

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| 9-Fluorenone (B1672902) | HNO₃ (65%), H₂SO₄ (96%), H₂O, 80°C, 1.5h | 2-Nitrofluorenone | 92% | researchgate.net |

| 9-Fluorenone | HNO₃ (65%), H₂SO₄ (96%), H₂O, 80°C, 4h | 2,7-Dinitrofluorenone | 95% | researchgate.net |

| 2,4,7-Trinitrofluorenone | Hydrazine hydrate, then Silver(I) oxide | 2,4,7-Trinitro-9-fluorenol | Good | acs.org |

| 2,4,7-Trinitro-9-fluorenol | 48% aq. HBr, nitromethane-ether | 9-Bromo-2,4,7-trinitrofluorene | - | acs.org |

The synthesis of specific positional isomers of brominated fluorenols is a significant challenge due to the electronic nature of the fluorenone core. The electron-withdrawing ketone group deactivates the aromatic rings towards electrophilic substitution, directing incoming electrophiles primarily to the C2 and C7 positions.

For example, the direct bromination of 9-fluorenone often yields a mixture of 2-bromofluorenone and 2,7-dibromofluorenone. tandfonline.com However, highly regioselective methods have been developed to favor the formation of a specific isomer. Phase-transfer catalysis, using reagents like ammonium (B1175870) bromide and potassium bromate, can produce 2-bromo-9-fluorenone (B123733) in yields as high as 99.2%. chemicalbook.comgoogle.com This high degree of control is essential for synthesizing isomerically pure precursors for compounds like this compound, which would require a different starting material, such as 3-bromobiphenyl-2-carboxylic acid, followed by intramolecular cyclization.

Studies on the competition between bromination and nitration in strongly acidic media reveal the complexities of regioselectivity. In some cases, unexpected products are formed, and even the migration or replacement of a group can occur. For instance, when 2,7-dibromo-4-nitrofluorenone was heated, a transformation into 5-bromo-2,4,7-trinitrofluorenone and 4,5-dibromo-2,7-dinitrofluorenone was observed. scirp.org Furthermore, pure 4,5-dibromo-2,7-dinitrofluorenone was found to convert to 5-bromo-2,4,7-trinitrofluorenone upon repeated processing, indicating that under certain harsh conditions, a bromine atom can be substituted by a nitro group. scirp.org This highlights that while direct bromine migration on the fluorenol itself is not commonly reported, the positions of substituents are not always fixed and can be altered under specific synthetic conditions.

Development of Complex Fluorene-Based Scaffolds Utilizing this compound as a Building Block

This compound and its derivatives are exceptionally useful synthons for constructing complex, polyfunctional molecules. The C9-hydroxyl group is a reactive site for nucleophilic substitution, often proceeding through a stabilized propargylic carbocation intermediate, especially in fluorenols bearing an alkyne at the C9 position. acs.orgrsc.org

Lewis acid-catalyzed reactions are a powerful tool in this context. For example, various substituted 9-(phenylethynyl)-9H-fluoren-9-ols (including bromo-substituted variants) react with nucleophiles like 2-aminobenzamides or isatin (B1672199) imines in the presence of boron trifluoride etherate (BF₃·OEt₂). rsc.orgthieme-connect.de These reactions lead to the formation of highly functionalized, conjugated systems, such as quinazolinone and spirooxindole derivatives, in excellent yields. rsc.orgthieme-connect.de The bromine atom on the fluorene ring remains intact during these transformations, making it available for subsequent modifications, such as Suzuki or Sonogashira cross-coupling reactions, to further elaborate the molecular structure.

| Fluorenol Building Block | Reaction Partner | Catalyst | Product Type | Reference |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamide | BF₃·OEt₂ | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | thieme-connect.de |

| 2-Bromo-9-(phenylethynyl)-9H-fluoren-9-ol | N-Methyl-7-azaindole | BF₃·OEt₂ | 3-(2-Bromo-9-(phenylethynyl)-9H-fluoren-9-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridine | acs.org |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | Isatin Imine | BF₃·OEt₂ | 3-(1-(9-Hydroxy-9H-fluoren-9-yl)-2-oxo-2-phenylethylidene)indolin-2-one | rsc.org |

Regioselective Functionalization Strategies for Advanced Derivatives

Achieving regiocontrol in the functionalization of the fluorene aromatic system is crucial for synthesizing advanced derivatives with defined properties. As mentioned, electrophilic substitution on the fluorenone core is generally directed to the 2- and 7-positions. However, modern synthetic methods allow for functionalization at other, less electronically favored positions.

One powerful strategy involves directed ortho-metalation. By installing a directing group on the fluorene skeleton, a metalating agent can be guided to a specific adjacent position. For example, the regioselective functionalization of bromofluorenecarbaldehydes has been achieved using the Hauser base TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidide magnesium chloride-lithium chloride complex). This reagent can selectively deprotonate the position ortho to the formyl group, allowing for the introduction of various electrophiles at that site with high precision. This strategy provides a route to tri-substituted fluorene derivatives that would be difficult to access through classical electrophilic substitution.

Stereochemical Considerations and Enantioselective Synthesis of 9-Substituted Fluorenols

When the C9 position of a fluorenol is substituted with a group other than hydrogen, it becomes a stereocenter. The synthesis and reaction of chiral, non-racemic 9-substituted fluorenols are of significant interest for applications in asymmetric catalysis and materials science.

Studies on the stereochemical pathways of reactions involving chiral 9-arylfluorenes have provided fundamental insights into the behavior of intermediates at the C9 position. For instance, reactions proceeding through a C9 cation can result in a mixture of retention and inversion of configuration, while reactions involving a C9 radical or anion can proceed with complete inversion. The steric hindrance of the substituents plays a crucial role in dictating the stereochemical outcome.

The development of enantioselective methods to synthesize chiral 9-substituted fluorenols is an active area of research. One advanced approach is the organocatalytic dynamic kinetic resolution (DKR) of racemic fluorenols. In one example, racemic fluorenols undergo a ring expansion to form axially and centrally chiral 9,10-dihydrophenanthrenones. This transformation, catalyzed by a chiral amine in the presence of N-bromophthalimide (NBP), proceeds with excellent diastereo- and enantioselectivity. This method demonstrates a sophisticated strategy for converting a racemic mixture of central chirality into a product with both central and axial chirality in an enantioenriched form. Such methods are vital for accessing optically pure fluorene-based scaffolds. researchgate.net

Applications of 3 Bromo 9h Fluoren 9 Ol in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthesis of Structurally Complex Molecules

3-Bromo-9H-fluoren-9-ol serves as a critical intermediate in the assembly of elaborate molecular architectures. The hydroxyl group can be readily substituted or eliminated, while the bromine atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, typically through metal-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and controlled construction of complex, multi-functionalized molecules.

A notable example is the synthesis of molecules like 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole. The synthesis of this compound is a sophisticated multi-step process that leverages the functionalities of fluorene (B118485) and carbazole (B46965) precursors. smolecule.com The fluorenol moiety acts as a central scaffold onto which other aromatic systems, such as carbazole and tolyl groups, are attached. The bromine atom on the fluorene ring remains available for subsequent reactions, such as Sonogashira or Ullmann couplings, allowing for further extension and functionalization of the molecular structure. smolecule.com This strategic approach is essential for creating the complex, high-molecular-weight materials often required for advanced applications. smolecule.com

Building Block for Novel Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

The rigid fluorene skeleton of this compound makes it an excellent starting point for constructing larger polycyclic aromatic hydrocarbons (PAHs) and materials with extended π-conjugated systems. These systems are of significant interest for their unique electronic and optical properties.

The conversion of fluorenols into 9,9'-spirobifluorenes is a key strategy for creating complex, three-dimensional PAHs. researchgate.net While research has explored this with various substituted fluorenols, the 3-bromo derivative provides a specific site for linking to other aromatic units, facilitating the creation of extended conjugated systems. researchgate.net The synthesis of compounds that merge fluorene with other aromatic heterocycles, such as the carbazole derivative mentioned previously, exemplifies the creation of extended π-systems where the electronic properties of both moieties can be combined. smolecule.com This molecular engineering is crucial for tuning the electronic and photophysical characteristics of the final material. smolecule.com

Precursor in the Synthesis of Functional Materials

The unique electronic and structural characteristics of the fluorene unit are exploited in the synthesis of a wide range of functional materials. The this compound derivative is a precursor to several classes of these materials.

Fluorene derivatives are well-known for their photophysical properties, including strong luminescence. smolecule.com this compound is a precursor for molecules designed to be photoactive. The synthesis of complex derivatives from fluorenol precursors leads to materials with distinct photophysical properties that are suitable for various optoelectronic applications. smolecule.com The fluorene core contributes to high thermal stability and efficient light emission, properties that are essential for photoactive materials. While not explicitly detailed for this compound, related fluorene structures like 4,4'-(9H-fluorene-9,9-diyl)diphenol have been identified as components in the development of photocurable compositions, indicating the utility of the fluorenol scaffold in this area.

One of the most significant applications for fluorene-based compounds is in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Fluorene and its derivatives are important building blocks for these technologies. researchgate.net

Complex molecules derived from bromo-fluorenol precursors, such as 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole, are investigated for their potential as hole transport materials in OLEDs and as components in organic solar cells. smolecule.com The synthesis often involves converting the fluorenol to a more complex structure. For instance, the precursor 3-bromofluorenone can be used to create a tertiary alcohol, which is then cyclized to form a spiro[acridine-9,9′-fluorene] core, a key structure for host materials in high-efficiency phosphorescent OLEDs.

The fluorene unit is a powerful fluorophore, and its derivatives are widely used as luminescent and fluorescent materials. The introduction of substituents via the bromo- and hydroxyl- functionalities of this compound allows for the fine-tuning of the emission color and quantum efficiency.

Research into 2,7-dibromo-9H-fluoren-9-ol derivatives shows that the introduction of specific chemical fragments can induce strong fluorescence properties, making them useful for polymer electroluminescent materials and displays. nih.gov The combination of a fluorene moiety with other aromatic systems, as seen in carbazole derivatives, enhances photophysical properties, making them valuable for applications that require efficient light emission and charge transport. smolecule.com

Research into Catalyst Ligand Precursors and Organometallic Complexes

The rigid backbone of the fluorene scaffold has made it an attractive structural motif in the design of chiral ligands for asymmetric catalysis. researchgate.net The 9H-fluoren-9-ol structure serves as a precursor for these sophisticated ligands. researchgate.net Chiral fluorene derivatives have been successfully used as effective ligands in transition-metal-catalyzed reactions, such as asymmetric hydrogenation. researchgate.net

The 3-bromo substituent on the fluorenol provides a convenient attachment point for further functionalization, allowing for the synthesis of more complex and sterically demanding ligands. While direct synthesis from this compound is not widely documented, the established use of fluorenols in ligand synthesis points to its potential in this area. researchgate.netresearchgate.net The development of organometallic complexes often relies on ligands that can confer specific solubility, stability, and reactivity to the metal center. The ability to build complex structures from the fluorenol precursor is valuable in creating ligands for homogeneous catalysis. liv.ac.uk

Computational and Theoretical Studies of 3 Bromo 9h Fluoren 9 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 3-Bromo-9H-fluoren-9-ol and its derivatives. These calculations provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the chemical reactivity and electronic properties of the compound.

The introduction of a bromine atom at the C-3 position of the fluorenol core is expected to significantly influence its electronic properties. Bromine is an electron-withdrawing group, which can lower the energy levels of both the HOMO and LUMO. This effect is attributed to the inductive effect of the halogen atom. Studies on related fluorene (B118485) derivatives have shown that halogen substitution impacts the electronic and structural properties of the fluorene system. nih.gov For instance, DFT calculations on halogen-substituted fluorene molecules have been performed using the B3LYP/6-31G(d,p) protocol to optimize molecular structures and calculate various molecular properties. nih.gov

Table 1: Representative Computational Data for Related Fluorene Derivatives

| Compound/System | Computational Method | Key Findings |

| Substituted Fluorenols | DFT/TD-DFT | Substituents significantly alter HOMO-LUMO levels, affecting electronic and photophysical properties. ugr.es |

| Halogenated Fluorenes | B3LYP/6-31G(d,p) | Halogen substitution influences electronic structure and UV-Vis spectra. nih.gov |

| 9-Substituted Fluorenols | MMX Calculations | Used to understand steric and electronic effects on reactivity and cation stability. researchgate.net |

This table is illustrative and compiles findings from related systems to infer the expected properties of this compound, for which specific data was not found in the provided search results.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates. sumitomo-chem.co.jpsmu.edursc.org For reactions involving this compound, such as nucleophilic substitution, oxidation, or dehydration, computational methods can map out the potential energy surface, identifying the most favorable reaction pathways.

The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. rsc.org Frequency calculations are then performed to confirm the nature of this stationary point, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy of the reaction can be determined from the energy difference between the reactants and the transition state.

While specific computational studies on the reaction mechanisms of this compound were not found, research on related systems highlights the methodologies employed. For example, in the study of the Wittig reaction, computational methods have been crucial in establishing the mechanism and the structure of intermediates like oxaphosphetanes. rsc.org Similarly, the mechanism of intramolecular hydride migration in a substituted 9-fluorenyl carbocation has been investigated using theoretical calculations to understand the stability and rearrangement of the cation. researchgate.net These studies provide a framework for how the reactions of this compound could be computationally explored, taking into account the electronic influence of the bromine substituent on the stability of potential intermediates and transition states.

Prediction of Spectroscopic Properties (excluding reporting basic identification data)

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. mdpi.com These calculations can provide insights into the nature of electronic transitions, such as π-π* or n-π* transitions, and how they are affected by substituents.

For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum. The bromine substituent, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 9H-fluoren-9-ol. This is due to the extension of the conjugated system by the lone pairs of the bromine atom and its influence on the energy of the molecular orbitals involved in the electronic transitions.

Studies on other fluorene derivatives have successfully used TD-DFT to correlate calculated spectra with experimental data. researchgate.net For instance, in a study of a substituted fluorene derivative, quantum chemical calculations identified three close-lying excited singlet states, and the relaxation dynamics were found to be mediated by hydrogen-bonding interactions with the solvent. nih.govosti.gov This highlights the importance of considering the solvent environment in computational predictions of spectroscopic properties, often achieved through models like the Polarizable Continuum Model (PCM).

Conformation Analysis and Stereoelectronic Effects in Fluorenol Systems

The three-dimensional structure and conformational preferences of fluorenol derivatives are critical to their reactivity and physical properties. Conformational analysis through computational methods can identify the most stable conformations and the energy barriers between them.

Stereoelectronic effects arise from the interaction of electron orbitals, which can dictate the preferred geometry of a molecule. ethz.ch In this compound, interactions between the lone pair orbitals of the bromine and oxygen atoms with the π-system of the fluorene ring can influence the molecule's conformation and reactivity. For example, hyperconjugative interactions between the C-Br bond orbitals and the aromatic π-system can affect electron distribution and stability. Studies on fluorinated organic molecules have demonstrated the significant role of the fluorine gauche effect, a type of stereoelectronic interaction, in controlling molecular conformation. ethz.ch Similar, albeit different in magnitude, effects would be expected for a bromo-substituent.

Molecular Dynamics Simulations and Intermolecular Interactions in Reaction Environments

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules or other reactants, over time. researchgate.net This approach is particularly useful for understanding how intermolecular forces, like hydrogen bonding and π-π stacking, influence the behavior of molecules in solution or in the solid state.

For this compound in a reaction environment, MD simulations could model the solvation shell around the molecule and identify key intermolecular interactions. The hydroxyl group of the fluorenol is capable of acting as both a hydrogen bond donor and acceptor, and these interactions with solvent molecules can significantly affect its reactivity. nih.govosti.gov The brominated aromatic ring can participate in halogen bonding and π-π stacking interactions, which can also play a role in directing the course of a reaction.

For example, MD simulations of substituted oligofluorenols have been used to study their aggregation behavior in solution, revealing that the conformation of the polymer backbone is influenced by these non-covalent interactions. researchgate.net Such simulations could provide a dynamic picture of how this compound behaves in a reaction medium, complementing the static picture provided by quantum chemical calculations of isolated molecules.

Future Research Directions and Emerging Trends in 3 Bromo 9h Fluoren 9 Ol Chemistry

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The future of 3-Bromo-9H-fluoren-9-ol chemistry lies in uncovering and harnessing reactivity beyond traditional transformations. The fluorene (B118485) core and its functional groups present opportunities for complex molecular architectures through innovative reaction pathways.

Researchers are investigating Lewis acid-mediated reactions of fluorene propargylic alcohols, which are structurally related to this compound. For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, such as 7-azaindoles or 2-aminobenzamides, in the presence of boron trifluoride etherate (BF₃·OEt₂) leads to the formation of highly functionalized, conjugated molecules. acs.orgresearchgate.net These reactions are proposed to proceed through reactive allene-carbocation intermediates, demonstrating a pathway to complex heterocyclic systems. researchgate.netresearchgate.netresearchgate.net

Another area of interest is the transformation of the propargyl alcohol moiety into other reactive structures. The reaction of 9-phenylethynyl-[9H]fluoren-9-ol with hydrogen bromide can yield a bromoallene derivative, showcasing an unconventional rearrangement. nih.gov Furthermore, palladium-catalyzed coupling reactions, such as the Suzuki coupling, are being explored to modify the fluorene backbone, as demonstrated with derivatives like 3-(2-Bromo-9-(phenylethynyl)-9H-fluoren-9-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridine. acs.org The development of such novel transformations is crucial for creating a diverse library of fluorene-based compounds with tailored properties.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Ref. |

| Friedel-Crafts Alkylation | 9-(Phenylethynyl)-9H-fluoren-9-ol, 7-azaindole | BF₃·OEt₂ | 9,9-Disubstituted fluorene-azaindole derivative | acs.org |

| Cyclization/Condensation | 9-(Phenylethynyl)-9H-fluoren-9-ols, 2-aminobenzamides | BF₃·OEt₂ | Functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides | researchgate.net |

| Rearrangement | 9-Phenylethynyl-[9H]fluoren-9-ol | Hydrogen Bromide | 3,3-(Biphenyl-2,2′-diyl)-1-bromo-1-phenylallene | nih.gov |

| Cooperative Catalysis | ortho-Bromobenzyl alcohols, Aryl iodides | Palladium/Norbornene | Substituted 9H-fluoren-9-ols | researchgate.net |

Development of Sustainable Synthesis and Derivatization Approaches

A significant emerging trend in chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. Research into the synthesis of this compound and its derivatives is increasingly focused on sustainable methods.

The synthesis of the precursor, 3-Bromo-9H-fluoren-9-one, is also benefiting from greener methods. Aerobic oxidation of the corresponding 9H-fluorene using potassium hydroxide (B78521) (KOH) in solvents like tetrahydrofuran (B95107) (THF), sometimes supported on materials like graphene, provides a highly efficient route that avoids the use of toxic and hazardous heavy-metal oxidants like chromium trioxide (CrO₃). researchgate.net

The table below summarizes the striking advantages of continuous flow synthesis over traditional batch methods for producing aryl-fluoren-9-ols, underscoring the drive towards more sustainable chemical manufacturing. rsc.org

| Parameter | Batch Process | Continuous Flow Process | Improvement |

| Yield | 45% | >99% | Significant Increase |

| Raw Material Cost | Base | Reduced by 35% | Cost Reduction |

| Solid Waste Emission | Base | Reduced by 64% | Waste Minimization |

| Production Period | Base | Reduced by 86% | Time Efficiency |

| Reaction Mass Efficiency (RME) | 31.47% | 69.93% | Increased Efficiency |

| Carbon Efficiency (CE) | 41.83% | 92.97% | Increased Efficiency |

| E-factor (kg waste/kg product) | 26.5882 | 1.9747 | Reduced by 92.57% |

Integration into Advanced Supramolecular Systems and Nanomaterials

The rigid, planar structure of the fluorene unit makes this compound an excellent building block for constructing larger, well-defined supramolecular assemblies and advanced nanomaterials.

The precursor, 3-Bromo-9H-fluoren-9-one, is identified as a building block for creating Covalent Organic Frameworks (COFs), which are porous crystalline polymers with potential applications in gas storage and catalysis. chemscene.com The ability of the fluorenol moiety to form specific, directional interactions is key to its role in supramolecular chemistry. Studies on related diol molecules, such as 2,2′′-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1′:4′,1′′-terphenyl, show that the hydroxyl groups readily form hydrogen bonds with guest molecules, while the fluorenyl units engage in stabilizing π–π stacking interactions. iucr.org These non-covalent interactions are fundamental to the self-assembly of complex, ordered structures.

Future research will likely focus on leveraging the dual functionality of this compound. The hydroxyl group can act as a hydrogen-bond donor, while the bromine atom can be used as a handle for further covalent modification (e.g., in cross-coupling reactions) to create elaborate, pre-programmed building blocks for integration into metal-organic frameworks (MOFs), liquid crystals, and other functional nanomaterials. lookchem.com

Interdisciplinary Research Opportunities in Chemical Sciences and Materials Design

The unique electronic and photophysical properties of the fluorene core place this compound at the intersection of chemistry and materials science. The most prominent interdisciplinary application is in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).

Fluorenone-based materials are designed and characterized for their potential as emitters in OLEDs, valued for their high thermal stability. researchgate.net Derivatives of 9-phenyl-9H-fluorene are specifically noted for their use as blue emitters in OLED devices, which are critical for modern display technologies. The development of new fluorene derivatives, including those accessible from this compound, is a key area of research for creating more efficient and stable blue-light-emitting materials. researchgate.net The bromine atom on the this compound scaffold provides a convenient site for introducing various aryl groups via cross-coupling reactions, allowing for the fine-tuning of the material's electronic and emissive properties.

Beyond OLEDs, there are emerging opportunities in medicinal chemistry, where the fluorene scaffold is found in various biologically significant compounds. mdpi.com While adhering to strict research protocols, the synthesis of novel fluorene derivatives for screening in drug discovery programs represents another avenue for interdisciplinary collaboration, bridging synthetic organic chemistry with pharmacology and biomedical research.

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromo-9H-fluoren-9-ol?

Answer:

this compound is typically synthesized via electrophilic aromatic substitution or nucleophilic displacement reactions. A common approach involves bromination of 9H-fluoren-9-ol using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination at the 3-position, directing groups or steric effects must be considered. Reaction conditions (e.g., solvent polarity, temperature) are critical to minimize over-bromination. Post-synthesis purification via column chromatography or recrystallization is often required to isolate the product .

Advanced: How can reaction conditions be optimized to minimize side products during bromination of fluorenol derivatives?

Answer:

Optimization involves:

- Temperature Control : Lower temperatures (0–25°C) reduce radical side reactions.

- Catalyst Selection : Lewis acids like FeBr₃ can enhance regioselectivity.

- Solvent Choice : Non-polar solvents (e.g., CCl₄) favor electrophilic substitution over oxidation.

- Stoichiometry : Precise molar ratios of brominating agent to substrate prevent di-bromination.

Advanced characterization (e.g., GC-MS, HPLC) identifies side products, while computational tools (DFT) predict reactive sites. Kinetic studies using in situ NMR or IR spectroscopy monitor reaction progress .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity. The hydroxy proton appears as a singlet (~δ 5.5–6.0 ppm), while aromatic protons show splitting due to bromine’s electronegativity.

- IR Spectroscopy : O–H stretching (~3200–3600 cm⁻¹) and C–Br absorption (~500–600 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 263.0 for C₁₃H₉BrO).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced: How can contradictions between X-ray diffraction data and computational modeling results be resolved?

Answer:

Discrepancies often arise from crystal packing effects vs. gas-phase calculations. To resolve:

- Refinement Checks : Use software like SHELXL to validate crystallographic parameters (e.g., thermal displacement, occupancy).

- DFT Optimization : Compare experimental bond lengths/angles with geometry-optimized structures (e.g., Gaussian, ORCA).

- Twinned Data Analysis : Apply the Flack parameter ( ) or SHELXD/SHELXE ( ) to address twinning or pseudosymmetry.

- Multivariate Statistics : Tools like Rietveld refinement or cluster analysis quantify deviations .

Basic: What safety precautions are necessary when handling brominated fluorene derivatives?

Answer:

- Hazard Classification : Follow CLP Regulation (EC) No 1272/2008 for brominated compounds (e.g., acute toxicity, skin irritation).

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine vapors.

- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

Advanced: What methodologies determine the absolute configuration of chiral centers in bromo-fluorenol derivatives?

Answer:

- X-ray Crystallography : The Flack parameter ( ) or Rogers’ η refine enantiomorph-polarity. For centrosymmetric twins, the x parameter is more robust.

- Anomalous Dispersion : Utilize Cu-Kα radiation to enhance Bijvoet differences.

- CD Spectroscopy : Correlate experimental circular dichroism with TD-DFT calculations.

- SHELXL Refinement : Validate chiral centers using the TWIN/BASF commands ( ) .

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Answer:

- Data Collection : Use a single-crystal diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation.

- Structure Solution : Employ direct methods (SHELXT) or Patterson techniques for heavy atoms (Br).

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy.

- Visualization : ORTEP-3 ( ) generates thermal ellipsoid plots, highlighting molecular geometry and disorder .

Advanced: How to handle twinned or high-disorder crystallographic data in structure determination?

Answer:

- Twinning Analysis : Use the Hooft y parameter or ROTAX in PLATON to identify twin laws.

- Disorder Modeling : Split atomic positions with PART commands in SHELXL.

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion.

- Validation Tools : Check R-factors, electron density maps (e.g., omit maps), and CCDC validation reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.